molecular formula C20H16N2OS B2453933 N-benzyl-10H-phenothiazine-10-carboxamide CAS No. 4297-08-9

N-benzyl-10H-phenothiazine-10-carboxamide

Cat. No. B2453933
CAS RN: 4297-08-9
M. Wt: 332.42
InChI Key: ZGPOCYPNYDVRTG-UHFFFAOYSA-N
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Description

N-benzyl-10H-phenothiazine-10-carboxamide, commonly referred to as BTCP, is a synthetic compound that belongs to the phenothiazine family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.

Scientific Research Applications

Synthesis and Derivative Formation

  • N-benzyl-10H-phenothiazine-10-carboxamide and its derivatives have been synthesized for various research applications. For instance, Sharma et al. (2012) described the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides, a new series of derivatives. This involved the reaction of phenothiazine with Cl(CH2)3Br and subsequent chemical processes (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Pharmaceutical and Biological Activities

  • Another significant area of research is the investigation of the biological activities of N-benzyl-10H-phenothiazine-10-carboxamide derivatives. Sharma et al. (2012) also synthesized N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamides, which were screened for antimicrobial and antituberculosis activity (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antimicrobial Properties

  • The antimicrobial properties of these compounds are a key focus. For example, Sharma et al. (2012) reported that a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide displayed acceptable antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Ultrasound-Mediated Synthesis

  • Research also includes innovative synthesis methods, such as ultrasound-mediated synthesis of phenothiazine derivatives, which showed improvement in rates and yields under sonication, as noted by Venkatesan et al. (2015). These compounds were also evaluated for their antibacterial activities (Venkatesan, Satyanarayana, Mohanapriya, Khora, & Sivakumar, 2015).

Applications in Dye-Sensitized Solar Cells

  • In the field of renewable energy, Zu-Sheng Huang et al. (2016) discussed the use of 10H-phenothiazine-based dyes in dye-sensitized solar cells (DSSCs), highlighting the unique structural features of these dyes that facilitate efficient DSSCs (Huang, Meier, & Cao, 2016).

Immunomodulating Activities

  • Phenothiazines have also been studied for their immunomodulating activities. Petri et al. (1996) investigated their effects on cellular cytotoxicity and blast transformation of human lymphocytes, finding that certain phenothiazine derivatives had a stimulating effect on natural killer cell activity (Petri, Szekeres, Varga, Berek, Molnár, Berek, Kawase, & Motohashi, 1996).

Antiproliferative Activity and Tubulin Polymerization

properties

IUPAC Name

N-benzylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20(21-14-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPOCYPNYDVRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-10H-phenothiazine-10-carboxamide

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